molecular formula C13H24N2O3 B2886073 tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 1417551-73-5

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

Cat. No.: B2886073
CAS No.: 1417551-73-5
M. Wt: 256.346
InChI Key: PINMHTYEDVCKFB-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a chemical building block of significant interest in medicinal chemistry and antibacterial research. This compound features a 2-oxabicyclo[2.2.2]octane core, a structure recognized as a privileged scaffold in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . NBTIs represent a promising new class of broad-spectrum antibacterial agents that inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV . Crucially, these inhibitors bind to their targets at sites distinct from the fluoroquinolone-binding site, which allows them to retain potent activity against clinically relevant pathogens that have developed resistance to quinolones and other established antibiotic classes . Researchers utilize this carbamate-protected intermediate, which can be further deprotected to access the primary amine. The resulting amine is a versatile handle for synthesizing more complex molecules, particularly for constructing the critical linker region of NBTI candidates aimed at optimizing antibacterial potency and overcoming safety challenges like hERG channel inhibition . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINMHTYEDVCKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a chemical compound with a molecular formula of C13H24N2O3C_{13}H_{24}N_{2}O_{3} and a molecular weight of approximately 244.35 g/mol. It is characterized by a unique bicyclic structure and the presence of functional groups including a tert-butyl group, an aminomethyl moiety, and a carbamate functional group. The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amine and carbonic acid derivatives. The aminomethyl group can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications.

Potential Applications

This compound has potential applications in various fields. Research indicates significant biological activity, particularly as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Preliminary studies have shown its efficacy in cellular assays, although detailed mechanisms of action remain to be fully elucidated.

Scientific Research Applications

Studies exploring the interactions of this compound with biological macromolecules are crucial for understanding its mode of action. Initial findings suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further investigation using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide deeper insights into these interactions.

Structural Comparison

This compound shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamateHydroxymethyl instead of aminomethylModerateHydroxymethyl group may alter solubility
N-Boc amino acidsCarbamate structureHighCommonly used in peptide synthesis
1-AminocyclohexaneAmino group on cycloalkaneVariesSimpler structure with different reactivity

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, properties, and applications of the target compound and its analogs:

Compound Name Substituent Bicyclic System Molecular Weight (g/mol) Key Features Applications References
Target Compound : tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate Aminomethyl 2-oxabicyclo[2.2.2]octane 292.81 (HCl salt) Nucleophilic amine; rigid scaffold Pharmaceutical intermediates
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate Hydroxymethyl 2-oxabicyclo[2.2.2]octane ~275 (estimated) Hydroxyl group for esterification/oxidation Prodrug synthesis
tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate Ethenyl 2-oxabicyclo[2.2.2]octane N/A Reactive double bond Polymer chemistry
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Formyl bicyclo[2.2.2]octane N/A Aldehyde for condensation reactions Bioconjugation
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate None (azabicyclo) 2-azabicyclo[2.2.1]heptane Varies Nitrogen in ring; smaller bicyclic system CNS drug candidates

Key Comparative Analysis

Functional Group Reactivity: The aminomethyl group in the target compound enables amide bond formation or alkylation, critical in drug design . The hydroxymethyl analog () is suited for prodrug strategies (e.g., esterification to improve bioavailability) . The ethenyl derivative () offers a site for radical or electrophilic addition, useful in polymer crosslinking .

Bicyclic System Impact :

  • The 2-oxabicyclo[2.2.2]octane core in the target compound provides greater steric hindrance and rigidity compared to the smaller 2.2.1 systems (e.g., 2-azabicyclo[2.2.1]heptane in ), influencing binding affinity in biological targets .
  • The oxygen atom in the oxabicyclo system enhances polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

Synthetic Utility :

  • Boc-protected amines (e.g., target compound and analogs) are widely used in peptide synthesis and drug discovery for temporary amine protection .
  • Formyl-substituted analogs () serve as aldehyde precursors for Schiff base formation or click chemistry .

Biological Applications: The azabicyclo[2.2.1]heptane framework () is prevalent in CNS drugs due to its ability to cross the blood-brain barrier . The target compound’s aminomethyl group may enhance interactions with enzyme active sites, making it a candidate for kinase inhibitors .

Research Findings

  • Synthesis Efficiency : The target compound is synthesized via hydrazine-mediated deprotection () or palladium-catalyzed coupling (), achieving yields >80% .
  • Stability : The Boc group in the target compound remains stable under basic conditions but is cleaved by HCl/MeOH, facilitating controlled deprotection .
  • Comparative Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility than non-ionic analogs (e.g., ethenyl or formyl derivatives) .

Biological Activity

Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 244.35 g/mol
  • Structure : It features a tert-butyl group, an aminomethyl moiety, and a carbamate functional group, which contribute to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially modulating their activity. This interaction is facilitated by the unique structural features that allow it to fit into enzyme active sites.
  • Receptor Modulation : Preliminary studies suggest that the compound may interact with various receptors involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates significant biological activities associated with this compound:

  • Antimicrobial Activity : Some studies have highlighted its potential as an antimicrobial agent, showing efficacy against various bacterial strains.
  • Cytotoxic Effects : In cellular assays, this compound has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer treatment, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The results demonstrated significant cytotoxicity, with lower IC50 values indicating higher potency against these cancer cells.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Materials : Tert-butyl carbamate and an appropriate aminomethyl-substituted oxabicyclo[2.2.2]octane derivative.
  • Reaction Conditions : The reaction is generally conducted under controlled conditions using a base and suitable solvent to ensure high yield and purity.

The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications .

Q & A

Q. What are the key factors in optimizing the synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate?

The synthesis requires multi-step routes involving cyclization and carbamate protection. Critical factors include:

  • Reaction conditions : Temperature control (e.g., 0–25°C for amine coupling) and solvent selection (e.g., dichloromethane for improved solubility) .
  • Catalysts and bases : Use of potassium carbonate or triethylamine to facilitate carbamate formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
  • Intermediate characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm intermediates like 1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-amine .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the bicyclic scaffold’s stereochemistry and confirm carbamate protection .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-HRMS) verifies molecular weight (C₁₅H₂₈N₂O₂, MW 268.4) .
  • X-ray crystallography : For absolute configuration determination, SHELX programs are used for refinement .

Q. How does the 2-oxabicyclo[2.2.2]octane scaffold influence stability and reactivity?

The bicyclic system provides:

  • Rigidity : Reduces conformational flexibility, enhancing metabolic stability in biological assays .
  • Electron-rich oxygen : The ether oxygen increases polarity, improving aqueous solubility compared to non-oxygenated bicyclo scaffolds .
  • Thermal stability : Decomposition occurs >200°C, confirmed by TGA .

Q. What are the recommended storage conditions to ensure compound integrity?

  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation .
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents to minimize hydrolysis .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Enantiomer-polarity analysis : Apply Flack’s x parameter in X-ray refinement to avoid false chirality assignments .
  • Asymmetric catalysis : Employ Pd-catalyzed coupling for stereoselective aminomethyl group introduction .

Q. What computational methods predict biological activity and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using the bicyclic core as a rigid scaffold .
  • QM/MM simulations : Assess carbamate hydrolysis mechanisms under physiological pH .
  • Pharmacophore modeling : Identify key hydrogen-bond acceptors (ether oxygen) and hydrophobic regions (tert-butyl group) .

Q. How are in vitro assays designed to evaluate pharmacological potential?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., IC₅₀ values for enzyme inhibition) .
  • Cellular permeability : Caco-2 assays with LC-MS quantification to assess membrane penetration .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC .

Q. How do structural modifications impact bioactivity?

  • Carbamate vs. urea : Replacing the carbamate with urea reduces hydrolysis but increases polarity, altering pharmacokinetics .
  • Aminomethyl position : Shifting the aminomethyl group to C3 (vs. C1) decreases target affinity by 10-fold, as shown in SAR studies .
  • Bicyclic ring substitution : Introducing methyl groups at bridgehead positions enhances lipophilicity (logP +0.5) but may reduce solubility .

Q. How should conflicting crystallographic and spectroscopic data be resolved?

  • Cross-validation : Compare X-ray data (e.g., SHELXL refinement ) with NOESY NMR to confirm spatial arrangements .
  • Dynamic effects : Use variable-temperature NMR to assess if conformational flexibility explains discrepancies in bond angles .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile experimental and theoretical data .

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